molecular formula C13H13NO3 B14129149 (E)-Ethyl 3-(2-cyano-5-methoxyphenyl)acrylate

(E)-Ethyl 3-(2-cyano-5-methoxyphenyl)acrylate

Cat. No.: B14129149
M. Wt: 231.25 g/mol
InChI Key: KAFQRCPBWHSXJZ-FNORWQNLSA-N
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Description

(E)-Ethyl 3-(2-cyano-5-methoxyphenyl)acrylate is an organic compound belonging to the class of acrylates It is characterized by the presence of an ethyl ester group, a cyano group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(2-cyano-5-methoxyphenyl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 2-cyano-5-methoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2-cyano-5-methoxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenylacrylates depending on the nucleophile used.

Scientific Research Applications

(E)-Ethyl 3-(2-cyano-5-methoxyphenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2-cyano-5-methoxyphenyl)acrylate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The methoxy group can participate in hydrogen bonding or other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3,3-diphenylacrylate
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
  • Thiophene derivatives

Uniqueness

(E)-Ethyl 3-(2-cyano-5-methoxyphenyl)acrylate is unique due to the presence of both a cyano group and a methoxyphenyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl (E)-3-(2-cyano-5-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)7-5-10-8-12(16-2)6-4-11(10)9-14/h4-8H,3H2,1-2H3/b7-5+

InChI Key

KAFQRCPBWHSXJZ-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC(=C1)OC)C#N

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)OC)C#N

Origin of Product

United States

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